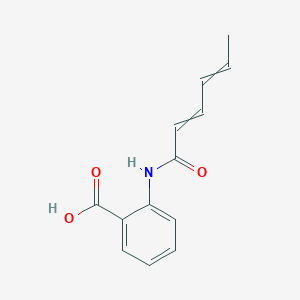![molecular formula C16H16N2O2S2 B14152208 N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide CAS No. 4490-97-5](/img/structure/B14152208.png)
N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide is an organic compound with the molecular formula C16H16N2O2S2 It is characterized by the presence of two acetamido groups and a disulfide linkage between two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide typically involves the reaction of 2-acetamidophenyl disulfide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of starting materials. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The disulfide bond can be reduced to form thiol groups, which can further react with other compounds.
Substitution: The acetamido groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Thiols, disulfides.
Substitution Products: Halogenated derivatives, substituted acetamides.
Aplicaciones Científicas De Investigación
N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The disulfide linkage allows the compound to undergo redox reactions, which can modulate the activity of enzymes and proteins. Additionally, the acetamido groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(2-acetamidophenyl)disulfide
- N-(2-acetamidophenyl)-N’-(2-acetamidophenyl)disulfide
- N-(2-acetamidophenyl)disulfanylbenzamide
Uniqueness
N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide is unique due to its specific structural features, such as the presence of two acetamido groups and a disulfide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
4490-97-5 |
|---|---|
Fórmula molecular |
C16H16N2O2S2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O2S2/c1-11(19)17-13-7-3-5-9-15(13)21-22-16-10-6-4-8-14(16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
MFXYHRRPXLOFRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1SSC2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


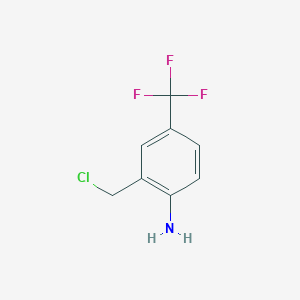

![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
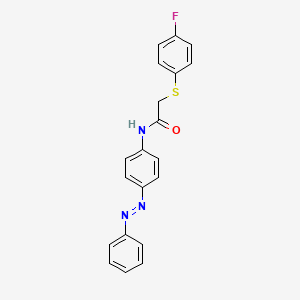


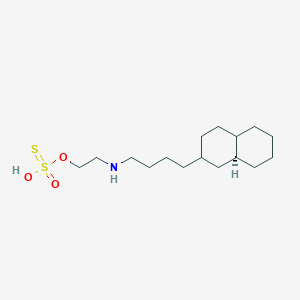

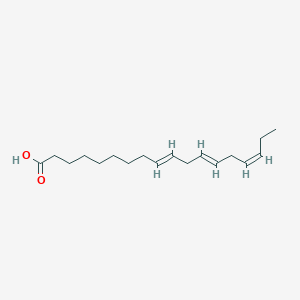

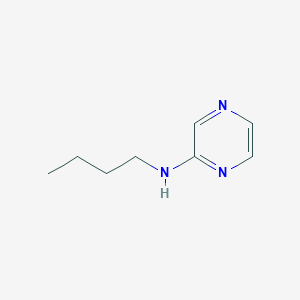
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
